Lipophilicity Comparison: Hexyl Spacer Provides Balanced LogP for Organic Phase Reactions
The target compound exhibits a computed XLogP3-AA value of 3.0, which is nearly identical to that of its shorter-chain butyl analog (LogP = 3.0452) [1][2]. This indicates that while the hexyl spacer adds molecular weight and rotatable bonds, it does not significantly alter the overall lipophilicity compared to a C4 chain, offering a longer, more flexible linker without a large increase in hydrophobicity. This balanced lipophilicity is critical for maintaining solubility in common organic solvents like dichloromethane and acetonitrile .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.0 |
| Comparator Or Baseline | tert-butyl [4-(methylsulfanyl)butyl]carbamate: LogP = 3.0452 |
| Quantified Difference | ΔLogP ≈ -0.045 (negligible) |
| Conditions | Computed values from PubChem (target) and yybyy.com (comparator) |
Why This Matters
This confirms the hexyl derivative maintains a desirable lipophilicity for organic synthesis while providing a longer spacer, which is crucial for applications requiring reduced steric hindrance or specific molecular reach.
- [1] PubChem Computed Properties: XLogP3-AA for tert-Butyl N-[6-(methylsulfanyl)hexyl]carbamate. View Source
- [2] yybyy.com entry for tert-butyl [4-(methylsulfanyl)butyl]carbamate, showing LogP = 3.0452. View Source
